N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A benzamide core substituted at the 4-position with a piperidin-1-ylsulfonyl group.
- An isoxazole ring at the 3-position, further functionalized with a furan-2-yl moiety via a methylene linker.
This compound’s design integrates sulfonamide and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., carbonic anhydrases, kinases, or antimicrobial targets) .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-20(21-14-16-13-19(28-22-16)18-5-4-12-27-18)15-6-8-17(9-7-15)29(25,26)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDLINCYIHCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The furan ring can be introduced via a Friedel-Crafts acylation reaction. The piperidine ring is often synthesized through a reductive amination reaction. Finally, these intermediates are coupled together using amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to ensure a sustainable and efficient process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group in the isoxazole ring can produce amines.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural components, particularly the isoxazole and furan moieties, are associated with various biological activities that may contribute to inhibiting cancer cell proliferation. Studies have shown that derivatives of similar compounds exhibit promising results against different cancer cell lines, suggesting that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide could be a candidate for further development in oncology treatments .
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties. The unique combination of functional groups in this compound may enhance its activity against various bacterial and fungal strains. Preliminary studies suggest that modifications to the piperidine or isoxazole moieties can significantly influence their antimicrobial efficacy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are under investigation, particularly due to its ability to modulate enzymatic pathways involved in inflammatory responses. Compounds with similar chemical frameworks have shown effectiveness in reducing inflammation in various models, indicating a promising avenue for therapeutic applications .
Synthesis and Derivatization
This compound serves as a versatile building block for synthesizing more complex molecules. The presence of multiple reactive functional groups allows for various chemical modifications, enabling the creation of derivatives with enhanced biological activities .
Synthesis Overview:
The synthesis typically involves several steps, including:
- Formation of the isoxazole ring.
- Introduction of the furan moiety.
- Sulfonation of the piperidine ring.
- Final coupling to form the benzamide structure.
This multi-step synthetic route allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing pharmacological profiles .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity compared to control groups, with IC50 values suggesting potent activity at low concentrations .
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens, including Staphylococcus aureus and Candida albicans. The findings revealed that certain modifications to the compound significantly increased its antimicrobial potency, highlighting the importance of structural optimization .
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural and functional distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations: The target compound’s isoxazole-furan hybrid differs from LMM11’s 1,3,4-oxadiazole-furan and 2D216’s thiazole core. The piperidin-1-ylsulfonyl group in the target and 2D216 contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .
Functional Group Impact: The furan-2-yl group in the target and LMM11 may enhance antifungal activity by mimicking natural furanose moieties in microbial targets . Sulfonamide/sulfamoyl groups are critical for hydrogen bonding in enzyme inhibition (e.g., sulfonamides in carbonic anhydrase inhibitors) .
Biological Activity :
- LMM11 demonstrates antifungal activity via thioredoxin reductase inhibition, a mechanism plausible for the target compound given structural parallels .
- 2D216’s NF-κB activation suggests sulfonamide-thiazole hybrids may modulate immune responses, though the target compound’s isoxazole core might confer distinct signaling effects .
Physicochemical and Spectroscopic Data
While direct data for the target compound are absent in the evidence, analogs provide benchmarks:
- Melting Points : Similar sulfonamide derivatives (e.g., 4d–4i in ) exhibit melting points of 160–220°C, suggesting the target may share comparable thermal stability .
- Spectroscopy : Isoxazole-containing analogs are characterized by 1H NMR peaks at δ 6.5–8.5 ppm (aromatic protons) and 13C NMR signals for sulfonyl (≈110–120 ppm) and heterocyclic carbons (≈150–160 ppm) .
Biological Activity
N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, with the CAS number 1197761-91-3, is a compound that features a complex structure combining isoxazole and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 248.28 g/mol. The structural components include:
- A furan ring attached to an isoxazole moiety.
- A piperidine ring linked via a sulfonamide group.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:
- Antitumor activity
- Anti-inflammatory effects
- Antimicrobial properties
Antitumor Activity
Several studies have reported the antitumor potential of isoxazole derivatives. For instance, compounds with isoxazole structures have shown cytotoxic effects against various cancer cell lines. In a specific study, derivatives related to isoxazoles were synthesized and evaluated for their activity against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein, revealing significant cytotoxicity in mammalian cancer cells .
Anti-inflammatory Activity
Isoxazole derivatives are noted for their anti-inflammatory properties. Research has highlighted that certain compounds selectively inhibit the COX-2 enzyme, which is implicated in inflammatory processes. For example, compounds possessing a sulfonamide group have demonstrated enhanced anti-inflammatory activity compared to their counterparts without this functional group .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been documented, with moderate to strong activity against various bacterial strains. For instance, studies on synthesized derivatives indicated effective inhibition against Salmonella typhi and Bacillus subtilis, showcasing the potential of these compounds as antibacterial agents .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Ji et al. (2006) | Isoxazole derivatives | Anti-inflammatory | Selective COX-2 inhibition observed |
| Habeeb et al. (2001) | 4,5-diphenyl-isoxazolines | Analgesic | Potent analgesics with COX-2 selectivity |
| Iqbal et al. (2020) | Sulfonamide derivatives | Antimicrobial | Strong activity against S. typhi and B. subtilis |
The mechanism underlying the biological activities of this compound likely involves interactions at the molecular level with specific targets such as enzymes involved in inflammation and cancer progression. Molecular docking studies suggest that these interactions may enhance the efficacy of the compound against targeted pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
